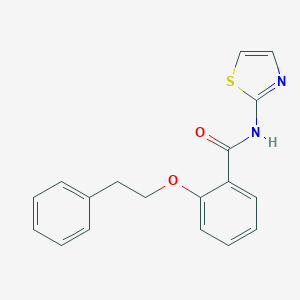![molecular formula C19H22N2O2 B268356 N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268356.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 works by inhibiting the activation of NF-κB through the modification of a key protein called inhibitor of kappa B kinase (IKK). IKK is responsible for the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB), which allows NF-κB to translocate to the nucleus and activate target genes. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 binds to a specific cysteine residue in IKK, preventing its activation and subsequent phosphorylation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have anti-viral, anti-bacterial, and anti-fungal effects. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to selectively study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is its potential toxicity at high doses, which may affect the viability of cells in culture or animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082. One area of interest is the development of novel drug delivery systems for N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may improve its efficacy and reduce its toxicity. Another area of interest is the investigation of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in combination with other drugs for the treatment of cancer, as it may enhance the efficacy of other anti-cancer drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may lead to the identification of new therapeutic targets and applications.
Synthesemethoden
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the reaction of the resulting product with 2-methylbenzoic acid. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the development and progression of various types of cancer, making N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 a promising candidate for cancer therapy.
Eigenschaften
Produktname |
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-(butylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
XOOVOMOCUXCVIW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)